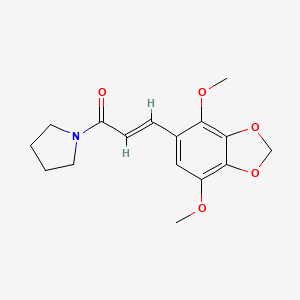![molecular formula C23H19FN2O7 B11478218 7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11478218.png)
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID” is a complex organic compound that features a combination of benzodioxole, fluorophenyl, and pyrrolopyridine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzodioxole and pyrrolopyridine cores, followed by their coupling and functionalization. Common synthetic routes might include:
Formation of Benzodioxole Core: This can be achieved through the methoxylation of catechol derivatives.
Synthesis of Pyrrolopyridine Core: This might involve cyclization reactions starting from pyridine derivatives.
Coupling Reactions: The benzodioxole and pyrrolopyridine cores can be coupled using palladium-catalyzed cross-coupling reactions.
Functionalization: Introduction of the fluorophenyl group and carboxylic acid functionality through electrophilic aromatic substitution and carboxylation reactions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrolopyridine core.
Reduction: Reduction reactions might target the carbonyl group in the pyrrolopyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology
Biological Activity: Studied for its potential as an inhibitor or activator of specific enzymes or receptors.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Applications: Investigated for its potential therapeutic effects in treating various diseases.
Diagnostics: Potential use in diagnostic assays due to its specific interactions with biological targets.
Industry
Material Science: Applications in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 7-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-phenyl-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- 7-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Uniqueness
The unique combination of the benzodioxole, fluorophenyl, and pyrrolopyridine moieties in “7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(3-FLUOROPHENYL)-5-OXO-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID” may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
特性
分子式 |
C23H19FN2O7 |
|---|---|
分子量 |
454.4 g/mol |
IUPAC名 |
7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H19FN2O7/c1-30-16-7-14(20(31-2)22-21(16)32-10-33-22)13-8-17(27)25-18-15(23(28)29)9-26(19(13)18)12-5-3-4-11(24)6-12/h3-7,9,13H,8,10H2,1-2H3,(H,25,27)(H,28,29) |
InChIキー |
ZQQUJIJFTGLMKL-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C(=C1)C3CC(=O)NC4=C3N(C=C4C(=O)O)C5=CC(=CC=C5)F)OC)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B11478136.png)
![1-tert-butyl-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11478137.png)
![1-[3-chloro-4-(2-chlorophenoxy)phenyl]-5-methyl-1H-tetrazole](/img/structure/B11478143.png)

![3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11478149.png)
![3,3,11-trimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11478158.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-1H-tetrazole](/img/structure/B11478167.png)
![3-[(4-chlorophenyl)sulfonyl]-7-(thiophen-3-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11478175.png)
![7-methyl-6-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11478204.png)
![1-benzyl-2'-[3-(trifluoromethyl)phenyl]-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11478207.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11478215.png)
![2-(5-{3-[(4-Chlorophenyl)sulfonyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl}-2-methoxyphenoxy)acetamide](/img/structure/B11478220.png)

![4-([1,2,5]Oxadiazolo[3,4-b]pyrazin-5-yl)phenol](/img/structure/B11478233.png)
